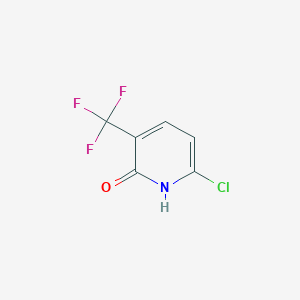
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of chloro and methoxy substituents on the quinoxaline ring enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 8-chloro-3-methoxy-6-quinoxaline with formylating agents under controlled conditions to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted quinoxalines, depending on the reaction conditions and reagents used.
科学研究应用
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or interfere with cellular pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 7-Chloro-3-methyl-8-quinolinecarboxylic acid
- Quinacrine
Uniqueness
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of chloro and methoxy groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.
属性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
8-chloro-3-methoxyquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9-4-12-10-7(11)2-6(5-14)3-8(10)13-9/h2-5H,1H3 |
InChI 键 |
OURZDNVZPBIGLL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C2C(=CC(=CC2=N1)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13907065.png)


![Methyl 3-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B13907073.png)

![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)




![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)

![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

